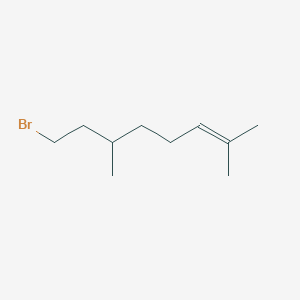

8-Bromo-2,6-dimethyloct-2-ene

描述

Contextualization within Halogenated Alkenes and Branched Hydrocarbon Chemistry

8-Bromo-2,6-dimethyloct-2-ene is an organic compound that belongs to two significant classes of molecules: halogenated alkenes and branched hydrocarbons. Its structure, as indicated by its IUPAC name, features an eight-carbon chain (octene) with a double bond at the second carbon, methyl groups at the second and sixth positions, and a bromine atom at the eighth position. nih.gov

Halogenated Alkenes: This classification arises from the presence of both a halogen (bromine) and a carbon-carbon double bond (alkene). This combination of functional groups imparts a dual reactivity to the molecule. The alkene's double bond can undergo electrophilic addition reactions, while the carbon-bromine bond at the terminal position is susceptible to nucleophilic substitution or elimination reactions.

Branched Hydrocarbons: The methyl groups at positions 2 and 6 disrupt the linearity of the carbon chain, categorizing it as a branched hydrocarbon. This branching influences its physical properties, such as boiling point and solubility, and can introduce chirality, as seen in the (S)- and (R)-enantiomers of this compound. cymitquimica.com The specific stereochemistry, particularly the (S)-configuration, is often crucial for its application in asymmetric synthesis.

The compound is also recognized as a derivative of citronellol (B86348), a naturally occurring monoterpenoid, and is sometimes referred to as citronellyl bromide. nih.gov

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₀H₁₉Br | nih.gov |

| Molecular Weight | 219.16 g/mol | nih.gov |

| Monoisotopic Mass | 218.06701 Da | nih.gov |

| XLogP3 | 4.6 | nih.gov |

| Synonyms | Citronellyl bromide, (S)-8-bromo-2,6-dimethyloct-2-ene | nih.govlookchem.com |

Significance as a Building Block in Complex Molecule Synthesis

The true value of this compound in organic chemistry lies in its role as a versatile synthetic intermediate. Its bifunctional nature allows chemists to selectively target different parts of the molecule to construct more elaborate chemical architectures.

A significant application is in the synthesis of insect pheromones. For instance, (S)-8-bromo-2,6-dimethyloct-2-ene serves as a key starting material in the multi-step synthesis of the pheromone for the Southern Corn Rootworm (Diabrotica undecimpunctata howardi). scirp.orgresearchgate.net In this synthesis, the bromo-functionalized end of the molecule is used to couple with other fragments, eventually leading to the target pheromone structure. scirp.org The synthesis begins with the conversion of (S)-Citronellol to the corresponding bromide. scirp.org

Another notable use is in the preparation of novel ionic liquids. rsdjournal.orgresearchgate.net Researchers have reported the synthesis of 1-methyl-3-(2,6-(S)-dimethyloct-2-ene)-imidazolium bromide by reacting this compound with 1-methylimidazole. rsdjournal.org This resulting ionic liquid was subsequently studied for its potential as an electrolyte in the production of hydrogen through water electrolysis. rsdjournal.orgresearchgate.net These examples highlight the compound's utility in creating functionally diverse and complex molecules for applications ranging from agriculture to materials science.

Historical Perspective of Analogous Bromoalkene and Octene Derivatives in Research

The scientific interest in this compound is part of a broader exploration into the chemistry of bromoalkenes and octene derivatives.

Bromoalkene Derivatives: Research into bromoalkenes has yielded a rich variety of chemical transformations. Scientists have developed methods for their synthesis from carbonyl compounds using reagents like 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) and triphenylphosphine (B44618). researchgate.net Once formed, bromoalkenes participate in numerous reactions. For example, they can be converted into alkynes through elimination reactions using bases like tetra-n-butylammonium fluoride (B91410). acs.org More advanced applications include their use in photocatalysis, where Vitamin B12 has been used as a catalyst for the dicarbofunctionalization of certain bromoalkenes. thieme.de Furthermore, hypervalent iodine-catalyzed oxidative hydrolysis provides a pathway to synthesize α-bromoketones from bromoalkenes, which are themselves valuable synthetic intermediates. beilstein-journals.orgnih.gov

Octene Derivatives: The octene framework, particularly in its cyclic forms, is a common motif in synthetic chemistry. The Diels-Alder reaction is a primary tool for constructing bicyclo[2.2.2]octene derivatives, which serve as precursors to a wide range of functionalized molecules. researchgate.netarkat-usa.org Researchers have extensively studied the synthesis and transformations of these bicyclic systems. arkat-usa.org Asymmetric synthesis of highly functionalized 8-oxabicyclo[3.2.1]octene derivatives has also been achieved using rhodium-catalyzed reactions. emory.edu In the realm of medicinal chemistry, benzobicyclo[3.2.1]octene derivatives have been synthesized and evaluated as a new class of cholinesterase inhibitors, demonstrating the potential biological relevance of the octene scaffold. mdpi.comnih.gov

This historical and ongoing research into related bromoalkenes and octene structures provides a rich context for understanding the synthetic potential and chemical importance of this compound.

Structure

3D Structure

属性

IUPAC Name |

8-bromo-2,6-dimethyloct-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Br/c1-9(2)5-4-6-10(3)7-8-11/h5,10H,4,6-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKCDMXLSDFCQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10340-84-8 | |

| Record name | (R)-(-)-Citronellyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Bromo 2,6 Dimethyloct 2 Ene and Its Stereoisomers

Direct Halogenation Approaches to 8-Bromo-2,6-dimethyloct-2-ene Precursors

Direct halogenation methods offer a straightforward approach to introduce a bromine atom onto an octene framework. These can proceed through either electrophilic or radical mechanisms, depending on the reagents and substrate selected.

Electrophilic addition reactions are a fundamental method for the functionalization of alkenes. In the context of synthesizing precursors to this compound, the hydrobromination of appropriate dienes is a key strategy. For instance, the reaction of 2,6-dimethyl-2,7-octadiene with hydrogen bromide (HBr) can be controlled to achieve selective addition. Under conditions that favor the Markownikow rule, HBr adds across the double bond at the 2-position to form a tertiary bromide. google.com However, to achieve the desired 8-bromo substitution, anti-Markownikow addition is required.

A related process involves the reaction of myrcene (B1677589) with HBr at elevated temperatures (60 to 120 °C), which produces a mixture of brominated monoterpenes, including geranyl bromide, neryl bromide, and linalyl bromide. google.com These compounds are isomers of this compound and serve as important starting materials in the fragrance industry. google.com

The direct electrophilic addition of molecular bromine (Br₂) to a precursor like 2,6-dimethyloct-2-enal proceeds through a bromonium ion intermediate to functionalize the double bond. While this specific reaction targets a different substrate, the underlying principle of electrophilic attack on the C=C double bond is analogous.

Radical bromination provides a powerful tool for introducing bromine at positions that are not activated towards electrophilic attack, such as remote primary carbons. A notable example is the anti-Markownikow addition of HBr to the terminal double bond of a precursor like 2,6-dimethyl-2,7-octadiene. This reaction, carried out in the presence of a peroxide catalyst, selectively yields the 8-bromo product. google.com The process can be used to generate 2,8-dibromo-2,6-dimethyl octane, which is subsequently treated to eliminate HBr from the C-2 position, regenerating the double bond and yielding the target citronellyl bromide. google.com

Another widely used radical bromination technique involves N-Bromosuccinimide (NBS), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This method is particularly effective for the allylic bromination of alkenes. openstax.org For a substrate like 2,6-dimethyloct-2-enal, NBS can be used to introduce a bromine atom at the allylic position, demonstrating the regioselectivity of this reagent. The general principle of radical bromination is that it preferentially occurs at the most substituted carbon atom that can form a stable radical (tertiary > secondary > primary). youtube.com

Table 1: Comparison of Direct Halogenation Methods

| Method | Reagent(s) | Substrate Example | Product | Mechanism | Key Features |

|---|---|---|---|---|---|

| Radical Addition | HBr, Peroxide | 2,6-dimethyl-2,7-octadiene | 8-bromo-2,6-dimethyl-2-octene (via dibromide) google.com | Radical | Anti-Markovnikov addition to terminal alkene. google.com |

| Allylic Bromination | NBS, AIBN | 2,6-dimethyloct-2-enal | Allylically brominated product | Radical | Selective bromination at the allylic position. |

| Electrophilic Addition | HBr | Myrcene | Geranyl, Neryl, Linalyl bromides google.com | Electrophilic | Addition to conjugated diene system. google.com |

Stereoselective Synthesis of this compound

Control over the stereochemistry of the double bond (E/Z) and the chiral center at C-6 is crucial for the synthesis of specific isomers of this compound, which are valuable as chiral building blocks.

The synthesis of diastereomerically pure (E)- or (Z)-8-Bromo-2,6-dimethyloct-2-ene often starts from stereochemically defined precursors such as geraniol (B1671447) ((E)-isomer) or nerol (B1678202) ((Z)-isomer). These allylic alcohols can be converted to the corresponding bromides while retaining the geometry of the double bond.

A common method for this transformation is the Appel reaction, which uses a combination of triphenylphosphine (B44618) (Ph₃P) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide. For example, (S,E)-8-hydroxy-2,6-dimethyloct-2-en-1-yloxy derivatives have been successfully converted into the corresponding (S,E)-8-bromo compounds using Ph₃P and CBr₄ in dichloromethane (B109758) at 0°C. nih.gov This reaction proceeds with high yield and preserves the (E)-configuration of the double bond. nih.gov Similarly, geraniol can be converted to geranyl bromide, the (E)-isomer, in high yield. orgsyn.org

The hydrobromination of myrcene can also provide access to a mixture of (E)- and (Z)-isomers, geranyl bromide and neryl bromide, respectively, which can then be separated. google.com

Table 2: Synthesis of (E)-8-Bromo-2,6-dimethyloct-2-ene Derivatives

| Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| (S,E)-8-hydroxy-2,6-dimethyloct-2-en-1-yloxy derivative | Ph₃P, CBr₄, CH₂Cl₂ | (S,E)-8-bromo-2,6-dimethyloct-2-en-1-yloxy derivative | 93% | nih.gov |

Enantiomerically pure versions of this compound are typically synthesized from naturally occurring chiral precursors. (S)-citronellol is a common starting material for the synthesis of (S)-8-bromo-2,6-dimethyloct-2-ene. scirp.org The conversion of the primary alcohol in citronellol (B86348) to a bromide is a key step that establishes the chiral bromide intermediate needed for further synthetic applications, such as the synthesis of the Southern corn rootworm pheromone. scirp.orgresearchgate.net

The (R)-enantiomer, (R)-(-)-citronellyl bromide, is also a commercially available chiral building block used in various asymmetric syntheses. Its applications include the synthesis of (+)-caparrapi oxide via the Wittig reaction and the preparation of chiral amides through the Gabriel synthesis. The synthesis of these chiral bromides from their corresponding enantiopure alcohols allows the chirality of the starting material to be transferred to the product.

Organometallic Approaches in the Synthesis of this compound

Organometallic reagents play a significant role both in the synthesis of this compound and in its subsequent reactions.

One of the most important applications of chiral this compound is its use in organometallic coupling reactions. A well-documented example is the reaction of (S)-8-bromo-2,6-dimethyloct-2-ene with methyl magnesium bromide (a Grignard reagent) in the presence of lithium chloride (LiCl) and copper(II) chloride (CuCl₂) as a catalyst. scirp.orgresearchgate.net This reaction forms a new carbon-carbon bond at the C-8 position, displacing the bromine atom. This specific transformation was a crucial step in the synthesis of (R)-2,6-dimethylnon-2-ene, a key component of a corn rootworm pheromone, and proceeded with a 74% yield. researchgate.net

Furthermore, this compound can be used to form other organometallic reagents. For example, Grignard reagents can be prepared from alkyl halides, which are then used in a wide range of carbon-carbon bond-forming reactions. openstax.org

The bromide can also act as an electrophile in substitution reactions with organosulfur or organophosphorus nucleophiles. For instance, treatment of geranyl bromide with the tris(tetra-n-butylammonium) salt of thiopyrophosphate yields geranyl S-thiolodiphosphate in an 80% yield. nih.gov In another example, this compound reacts with sodium benzenesulfinate (B1229208) in DMF to produce [(3,7-dimethyloct-6-en-1-yl)sulfonyl]benzene. nih.gov

Cross-Coupling Strategies with Alkyl Halides and Alkenes

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a substrate like this compound, which contains both an unactivated tertiary alkyl bromide and an alkene moiety, specific catalytic systems are required.

Nickel- and iron-catalyzed reactions have emerged as powerful tools for coupling challenging substrates. A notable example is the nickel-catalyzed cross-coupling of unactivated secondary and tertiary alkyl bromides with silicon nucleophiles. acs.org Utilizing a commercially available, ligand-free nickel catalyst such as NiBr₂·diglyme, a variety of silylzinc nucleophiles can be coupled with alkyl bromides. caltech.edu This method demonstrates good tolerance for steric hindrance and various functional groups. acs.org For instance, the coupling of 6-bromo-2,6-dimethyloct-2-ene, a constitutional isomer of the target compound, proceeds efficiently, showcasing the method's applicability to this class of substrates. caltech.edu The reaction is typically performed at low temperatures and is notable for not requiring an added ligand, which simplifies the procedure. caltech.edu

Iron-catalyzed systems provide a cost-effective and less toxic alternative for cross-coupling reactions. Iron(III) salts, often in combination with N-heterocyclic carbene (NHC) ligands, have been shown to effectively catalyze the coupling of aryl Grignard reagents with a wide range of (hetero)aryl chlorides. researchgate.net While direct examples with this compound are not prominent, the principles apply. For instance, iron-catalyzed cross-coupling of sterically hindered aryl Grignard reagents with allylic bromides has been successfully demonstrated, highlighting the catalyst's ability to handle bulky substrates. rsc.org The mechanism of these iron-catalyzed reactions is often proposed to involve radical intermediates within an Fe(II)/Fe(III) redox couple. researchgate.net

Table 1: Comparison of Cross-Coupling Strategies

| Feature | Nickel-Catalyzed Silylation | Iron-Catalyzed Kumada Coupling |

|---|---|---|

| Catalyst | NiBr₂·diglyme (commercially available) caltech.edu | Fe(III) salts (e.g., FeCl₃, FeF₃) with NHC ligands researchgate.netresearchgate.net |

| Nucleophile | Silylzinc reagents caltech.edu | Aryl or alkyl Grignard reagents rsc.orgresearchgate.net |

| Electrophile Scope | Unactivated secondary and tertiary alkyl bromides acs.orgcaltech.edu | Primary and secondary alkyl halides, aryl halides researchgate.netepfl.ch |

| Key Advantages | Good functional group tolerance, ligand-free option acs.orgcaltech.edu | Low cost, low toxicity, effective for bulky substrates researchgate.netrsc.org |

| Mechanistic Insight | Involves radical intermediates for C-X bond cleavage caltech.edu | Often radical-based, involving Fe(II)/Fe(III) or other redox cycles researchgate.netpku.edu.cn |

Stereocontrolled Functionalization via Organometallic Intermediates

Achieving stereocontrol is crucial when synthesizing chiral molecules for applications in pharmaceuticals and agrochemicals. For this compound, the stereocenter at the C6 position is a key feature. The synthesis of specific stereoisomers, such as (S)-8-bromo-2,6-dimethyloct-2-ene, often starts from a chiral precursor like (S)-citronellol. scirp.orgresearchgate.netresearchgate.net

A common strategy involves the conversion of the primary alcohol in (S)-citronellol to a bromide, yielding (S)-8-bromo-2,6-dimethyloct-2-ene (also known as (S)-citronellyl bromide). nih.gov This chiral alkyl halide can then undergo further functionalization. A prime example of stereocontrolled functionalization is its reaction with organometallic reagents. For instance, the coupling of (S)-8-bromo-2,6-dimethyloct-2-ene with methylmagnesium bromide (a Grignard reagent) is facilitated by the use of copper(II) chloride (CuCl₂) and lithium chloride (LiCl) in tetrahydrofuran (B95107) (THF). scirp.org This reaction proceeds via an organocuprate intermediate, which is formed in situ. This method is used in the synthesis of the pheromone of the southern corn rootworm. scirp.org

Palladium-catalyzed cross-coupling reactions also offer a powerful route for stereocontrolled functionalization. In a complex synthesis, a (2E,4R,5R,7R)-1-bromo-5,7-bis-(tert-butyldimethylsilyloxy)-2,4-dimethyloct-2-ene fragment was coupled with an in situ generated organozinc reagent. nih.gov This Negishi-type coupling, catalyzed by Pd₂(dba)₃ and tri-2-furylphosphine, proceeded with high yield and selectivity, demonstrating the ability to form complex C-C bonds while preserving existing stereocenters. nih.gov

Table 2: Stereocontrolled Reaction Example

| Reaction | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cuprate-mediated methylation | (S)-8-bromo-2,6-dimethyloct-2-ene, MeMgBr, LiCl, CuCl₂, THF, 0 °C | (R)-2,6-dimethylnon-2-ene | 74.7% | scirp.org, researchgate.net |

| Pd-catalyzed Negishi coupling | Bromo-octene derivative, organozinc reagent, Pd₂(dba)₃, TFP, DMF, 23 °C | Complex diene product | 89% | nih.gov |

Olefin Metathesis Strategies for this compound

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. wikipedia.org However, its application to substrates containing alkenyl halides, such as in a potential ring-closing metathesis (RCM) to form a cyclic structure from a diene derived from this compound, presents significant challenges. uzh.ch The presence of the halide can interfere with the metal catalyst.

Early studies showed that RCM of dienes containing a 2-bromoalkene moiety using standard Grubbs or Schrock catalysts often failed, leading to catalyst decomposition instead of the desired cyclic product. uzh.ch More recent research has shown that productive RCM to form cyclic alkenyl bromides is possible but requires careful substrate design or catalyst protection. nih.govacs.org It was found that modifying the starting bromoalkene can enable efficient catalysis with commercially available Grubbs II catalyst. nih.govacs.org

Cross-metathesis (CM) offers another strategic application. A relay strategy has been developed to utilize pre-existing trisubstituted olefins in monoterpenoids, like the one in the citronellyl scaffold, for cross-metathesis with other alkenes. nih.govacs.org This approach allows for the extension and functionalization of the carbon chain, providing access to more complex structures. nih.govacs.org While not a direct synthesis of the title compound, these strategies showcase how the olefinic part of the molecule can be engaged in metathesis reactions, provided the catalytic system is robust enough to tolerate the alkyl bromide functionality.

Table 3: Challenges in Metathesis of Alkenyl Halides

| Catalyst System | Substrate Type | Observation | Implication |

|---|---|---|---|

| Standard Ru/Mo catalysts | Dienes with 2-bromoalkene | Catalyst decomposition, no cyclization uzh.ch | Alkenyl bromides are generally poor substrates for standard RCM. |

| Grubbs II catalyst | Modified bromoalkene | Efficient RCM is possible nih.govacs.org | Substrate modification can protect the catalyst and enable reaction. |

| Ruthenium benzylidene | Relay-actuated monoterpenoids | Successful cross-metathesis nih.govacs.org | CM can be used to functionalize the terpenoid backbone. |

Cascade and Multicomponent Reactions Towards this compound Scaffolds

Cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events, and multicomponent reactions (MCRs), where three or more reactants combine in a single pot, offer highly efficient pathways to complex molecular architectures. rsc.orgrsc.org These strategies are well-suited for constructing scaffolds related to this compound.

Cascade reactions have been developed for the rapid assembly of diversely functionalized bicyclo[3.2.1]octane frameworks. rsc.orgsci-hub.se For example, an electrochemical oxidative dearomatization can induce a [5+2] cycloaddition/pinacol rearrangement cascade, starting from simple vinylphenols to generate complex polycyclic systems. sci-hub.se Another approach involves the carbolithiation of cyclooctadienes to generate allyllithium intermediates that undergo electrocyclization and subsequent trapping with electrophiles to yield functionalized cis-bicyclo[3.3.0]octenes. nih.gov These methods demonstrate the power of cascades to build core structures that could, in principle, be elaborated into derivatives of this compound. A photoinduced pericyclic cascade has also been reported for accessing oxabicyclo[4.2.0]octene skeletons. acs.org

Multicomponent reactions provide a direct entry to highly substituted alkenes. organic-chemistry.org Palladium-catalyzed MCRs, for instance, can combine several simple substrates to create complex acyclic and heterocyclic products. atlasofscience.org A novel multicomponent sulfonylation of alkenes has been described for assembling β-substituted arylsulfones without the need for metal catalysts. acs.org Furthermore, a four-component radical cascade reaction involving xanthogenates, alkenes, carbon monoxide, and sulfonyl oxime ethers has been used for the vicinal difunctionalization of alkenes, yielding functionalized α-keto oximes. beilstein-journals.org Such strategies could be envisioned for the one-pot construction of the functionalized octene backbone of the target compound from simpler starting materials.

Reaction Mechanisms and Reactivity Profiles of 8 Bromo 2,6 Dimethyloct 2 Ene

Electrophilic Addition Reactions at the Oct-2-ene Moiety

The electron-rich π-bond of the oct-2-ene moiety in 8-Bromo-2,6-dimethyloct-2-ene is susceptible to attack by electrophiles, leading to addition reactions that saturate the double bond. These reactions are fundamental to the functionalization of the alkene portion of the molecule.

Mechanistic Studies of Bromonium Ion Formation and Opening

The addition of bromine (Br₂) across the double bond of an alkene is a classic example of an electrophilic addition reaction that proceeds through a cyclic bromonium ion intermediate. In the case of this compound, the π electrons of the double bond attack an incoming bromine molecule, displacing a bromide ion and forming a three-membered ring containing a positively charged bromine atom. This intermediate is known as a bromonium ion.

The formation of the bromonium ion is a concerted process where the bromine atom becomes bonded to both carbons of the original double bond. This cyclic structure is significant because it shields one face of the molecule. The subsequent step of the mechanism involves the attack of a nucleophile, which in this case would be the bromide ion (Br⁻) generated in the first step. The nucleophilic attack occurs from the side opposite to the bromonium ion bridge, leading to a net anti-addition of the two bromine atoms across the double bond.

Regioselectivity and Stereoselectivity in Electrophilic Additions

Regioselectivity: In the addition of unsymmetrical electrophiles (e.g., HBr) to the double bond of this compound, the regioselectivity is predicted by Markovnikov's rule. This rule states that the electrophile (e.g., the proton from HBr) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms. In this compound, the double bond is between C2 and C3. C2 is bonded to one methyl group and has no hydrogens, while C3 is bonded to one hydrogen. Therefore, the addition of an electrophile like H⁺ would preferentially occur at C3, leading to the formation of a more stable tertiary carbocation at C2. The subsequent attack by the nucleophile (e.g., Br⁻) would then occur at C2.

Stereoselectivity: As mentioned in the previous section, the electrophilic addition of bromine proceeds via a bromonium ion intermediate, resulting in anti-addition of the two bromine atoms. This means that the two bromine atoms will be on opposite faces of the newly formed single bond. This stereochemical outcome is a direct consequence of the backside attack of the bromide ion on the cyclic bromonium ion.

For other electrophilic additions, the stereoselectivity can vary. For example, additions that proceed through a planar carbocation intermediate may not be stereoselective, leading to a mixture of syn and anti addition products.

Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon

The carbon atom bonded to the bromine in this compound is an electrophilic center and is susceptible to attack by nucleophiles, leading to the displacement of the bromide ion, which is a good leaving group.

SN1 and SN2 Mechanistic Investigations

The mechanism of nucleophilic substitution at the primary carbon bearing the bromine can proceed via either an Sₙ1 (unimolecular nucleophilic substitution) or Sₙ2 (bimolecular nucleophilic substitution) pathway.

Sₙ2 Mechanism: This is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. For this compound, being a primary alkyl halide, the Sₙ2 pathway is generally expected to be favorable.

Sₙ1 Mechanism: This is a two-step process that involves the formation of a carbocation intermediate after the departure of the leaving group, followed by the attack of the nucleophile. This mechanism is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. While the primary carbocation that would be formed from this compound is inherently unstable, rearrangements could potentially lead to more stable secondary or tertiary carbocations, although this is less likely for a primary halide.

The choice between the Sₙ1 and Sₙ2 pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the structure of the alkyl halide.

Elimination Reactions (E1 and E2) for Alkene Regeneration or Functionalization

In the presence of a base, this compound can undergo elimination reactions to form a new double bond. These reactions compete with nucleophilic substitution reactions.

The two main mechanisms for elimination are E1 (unimolecular elimination) and E2 (bimolecular elimination).

E2 Mechanism: This is a one-step, concerted reaction where a base removes a proton from a carbon adjacent to the bromine-bearing carbon (the β-carbon), and the bromide ion departs simultaneously, forming a double bond. This mechanism is favored by strong, bulky bases and requires an anti-periplanar arrangement of the proton and the leaving group. For this compound, the use of a strong, sterically hindered base like potassium tert-butoxide would favor the E2 pathway.

E1 Mechanism: This is a two-step process that begins with the formation of a carbocation intermediate (the same as in the Sₙ1 reaction). In the second step, a weak base removes a proton from a β-carbon to form the double bond. The E1 mechanism is favored under conditions that favor the Sₙ1 reaction (weak base/nucleophile, polar protic solvent).

The competition between substitution and elimination is a key aspect of the reactivity of alkyl halides. Generally, strong, non-bulky bases/nucleophiles favor Sₙ2, while strong, bulky bases favor E2. Weak bases/nucleophiles in polar protic solvents can lead to a mixture of Sₙ1 and E1 products.

Mechanistic Pathways of Dehydrobromination

Dehydrobromination of this compound involves the elimination of a hydrogen atom and the bromine atom from adjacent carbon atoms to form an alkene. This process can proceed through two primary mechanistic pathways: the unimolecular elimination (E1) and the bimolecular elimination (E2). docbrown.info

The E2 mechanism is a concerted, one-step process where a strong base abstracts a proton from a carbon adjacent to the carbon bearing the bromine (the β-carbon). Simultaneously, the carbon-bromine bond breaks, and a double bond is formed. bingol.edu.tr The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com For this compound, which is a primary alkyl halide, the E2 mechanism is generally favored, especially with strong, sterically hindered bases. masterorganicchemistry.comksu.edu.sa

The E1 mechanism , in contrast, is a two-step process. The first step involves the slow, rate-determining departure of the bromide ion to form a primary carbocation. This initial carbocation is highly unstable and would likely undergo a rapid rearrangement to a more stable secondary or tertiary carbocation. In the second step, a weak base abstracts a proton from a carbon adjacent to the carbocation center to form the double bond. ksu.edu.sayoutube.com The rate of the E1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com E1 reactions are typically favored by weak bases and polar protic solvents, which can stabilize the carbocation intermediate. youtube.com However, due to the high instability of the initially formed primary carbocation, the E1 pathway is less likely for this compound unless conditions strongly favor carbocation formation and rearrangement. youtube.com

| Factor | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Base Strength | Favored by weak bases (e.g., H₂O, ROH) | Favored by strong bases (e.g., RO⁻, OH⁻) |

| Solvent | Favored by polar protic solvents | Solvent polarity is less critical, but polar aprotic is common |

| Intermediate | Carbocation | Transition state |

| Rearrangements | Common | Not possible |

| Likelihood for this compound | Less likely due to primary halide structure | More likely, especially with strong bases |

Chemo- and Regioselectivity in Elimination Processes

Chemoselectivity in the dehydrobromination of this compound refers to the competition between elimination and substitution reactions. Strong, bulky bases tend to favor elimination (E2) over substitution (SN2) due to steric hindrance, which makes it more difficult for the base to act as a nucleophile and attack the carbon atom bearing the bromine. chemistrysteps.com Conversely, strong, non-bulky bases that are also good nucleophiles can lead to a mixture of substitution and elimination products.

Regioselectivity concerns the orientation of the newly formed double bond when there are multiple β-hydrogens that can be abstracted. According to Zaitsev's rule , the major product of an elimination reaction is typically the more substituted (and therefore more stable) alkene. chemistrysteps.commsu.edu In the case of this compound, abstraction of a proton from the C7 position would lead to a more substituted, conjugated diene, which would be the thermodynamically favored product. However, if a sterically hindered base is used, the less substituted alkene, known as the Hofmann product , may be formed as the major product. chemistrysteps.com This is because the bulky base will preferentially abstract the more sterically accessible proton from the methyl group at C9.

| Base | Major Product | Governing Principle |

|---|---|---|

| Sodium ethoxide (NaOEt) | 2,6-Dimethyl-2,7-octadiene (Zaitsev product) | Formation of the more stable, conjugated diene. |

| Potassium tert-butoxide (t-BuOK) | 2,6-Dimethyl-1,7-octadiene (Hofmann product) | Steric hindrance favors abstraction of the less hindered proton. |

Radical Reactions Involving this compound

The presence of the double bond and the weak carbon-bromine bond makes this compound susceptible to radical reactions. One such reaction is the radical addition of HBr across the double bond, which proceeds via an anti-Markovnikov mechanism in the presence of peroxides. chemistrysteps.com The reaction is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical. This bromine radical adds to the less substituted carbon of the double bond (C3), forming a more stable tertiary radical at C2. This radical then abstracts a hydrogen atom from another molecule of HBr to give the anti-Markovnikov addition product and regenerate a bromine radical, propagating the chain reaction.

Another potential radical reaction is allylic bromination , where a bromine atom is introduced at the position adjacent to the double bond (the allylic position). masterorganicchemistry.com This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction proceeds through the formation of a resonance-stabilized allylic radical. For this compound, abstraction of an allylic hydrogen from C4 would lead to a resonance-stabilized radical, which can then react with bromine to yield a dibrominated product.

Rearrangement Reactions and Isomerization Pathways

Carbocation rearrangements are a key feature of reactions proceeding through an E1 mechanism. If a primary carbocation were to form at C8 in this compound, it would be highly prone to a hydride shift from an adjacent carbon to form a more stable secondary or tertiary carbocation. youtube.com For example, a 1,2-hydride shift from C7 to C8 would result in a more stable secondary carbocation at C7. This rearranged carbocation would then undergo elimination to yield a different set of alkene products.

Allylic rearrangements can occur under both SN1 and SN2 conditions. wikipedia.orglscollege.ac.in In an SN1' reaction, the departure of the leaving group forms a resonance-stabilized allylic carbocation. Nucleophilic attack can then occur at either end of the allylic system, leading to a mixture of products. In an SN2' reaction, the nucleophile attacks the double bond, leading to a concerted migration of the double bond and expulsion of the leaving group. lscollege.ac.in

Furthermore, the double bond in this compound can undergo acid-catalyzed isomerization . rsc.org Protonation of the double bond can lead to the formation of a tertiary carbocation at C2. Subsequent deprotonation from an adjacent carbon can result in the migration of the double bond to a different position within the molecule, potentially leading to a mixture of isomeric bromoalkenes.

Advanced Spectroscopic Characterization Techniques and Interpretations for 8 Bromo 2,6 Dimethyloct 2 Ene

X-ray Crystallography for Absolute Stereochemistry (If Crystalline Derivatives are Available)

X-ray crystallography stands as the most definitive method for the determination of the three-dimensional arrangement of atoms within a crystalline solid. For chiral molecules, such as the enantiomers of 8-bromo-2,6-dimethyloct-2-ene, this technique can unambiguously establish the absolute stereochemistry, provided that a suitable single crystal of the compound or a crystalline derivative can be obtained. The presence of a heavy atom, such as bromine, in the molecular structure is particularly advantageous for this purpose. The bromine atom's significant anomalous scattering of X-rays provides a powerful tool for solving the phase problem in crystallography and for the reliable determination of the absolute configuration of the molecule.

The determination of the crystal structure of (+)-3-bromocamphor was achieved through the collection of three-dimensional X-ray diffraction data. rsc.org The resulting data allowed for the precise determination of the atomic coordinates within the crystal lattice, leading to the unambiguous assignment of its absolute configuration. rsc.org

Below are the detailed crystallographic data for (+)-3-bromocamphor, presented in a format that would be typical for such an analysis of a crystalline derivative of this compound.

Crystal Data and Structure Refinement for (+)-3-Bromocamphor

| Parameter | Value |

| Empirical formula | C₁₀H₁₅BrO |

| Formula weight | 231.13 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions | |

| a | 7.36(1) Å |

| b | 7.59(1) Å |

| c | 9.12(1) Å |

| α | 90° |

| β | 94.1(2)° |

| γ | 90° |

| Volume | 508.9 ų |

| Z | 2 |

| Data collection | |

| Radiation | MoKα (λ = 0.71073 Å) |

| Refinement | |

| R-factor | 0.071 |

| Reflections collected | 836 |

Interpretation of Crystallographic Data:

Crystal System and Space Group: The monoclinic crystal system and the chiral space group P2₁ indicate that the molecules of (+)-3-bromocamphor crystallize in a non-centrosymmetric arrangement, which is a prerequisite for a chiral compound.

Unit Cell Dimensions: The parameters a, b, c, and β define the size and shape of the unit cell, which is the fundamental repeating unit of the crystal lattice.

Z Value: The Z value of 2 indicates that there are two molecules of (+)-3-bromocamphor in each unit cell.

R-factor: The R-factor (or residual factor) of 0.071 is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor generally indicates a better fit of the model to the data.

Anomalous Dispersion: The presence of the bromine atom is crucial for determining the absolute configuration. Heavier atoms like bromine scatter X-rays anomalously, meaning the scattering factor has a significant imaginary component. This leads to measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l), which would otherwise be identical. The analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the absolute stereochemistry of the molecule.

Computational and Theoretical Investigations of 8 Bromo 2,6 Dimethyloct 2 Ene

Quantum Chemical Calculations of Electronic Structure and Stability

Specific quantum chemical calculations detailing the electronic structure and stability of 8-Bromo-2,6-dimethyloct-2-ene are not found in the reviewed literature. Such studies would typically involve methods like Density Functional Theory (DFT) and ab initio calculations to determine molecular orbital energies, electron density distribution, and thermodynamic stability.

Density Functional Theory (DFT) Studies on Conformational Energetics

No dedicated DFT studies on the conformational energetics of this compound were identified. This type of analysis would be crucial to understanding the relative stabilities of its different spatial arrangements (conformers) and how these affect its reactivity.

Ab Initio Methods for Accurate Energy Predictions

Similarly, research employing high-level ab initio methods for precise energy predictions of this compound is not available. These methods, while computationally intensive, provide benchmark data on the molecule's energetic properties.

Molecular Dynamics Simulations for Conformational Landscape Exploration

There is no evidence of molecular dynamics simulations being performed to explore the conformational landscape of this compound. These simulations would offer insights into the dynamic behavior of the molecule and the accessibility of different conformations over time.

Theoretical Elucidation of Reaction Mechanisms and Transition States

A theoretical elucidation of reaction mechanisms involving this compound, including the characterization of transition states, is absent from the current scientific literature. This would involve mapping the potential energy surface for its reactions to understand how it transforms into other chemical species.

Energy Profiles and Activation Barriers for Key Transformations

Without studies on its reaction mechanisms, data on energy profiles and the activation barriers for key chemical transformations of this compound are unavailable.

Solvent Effects in Reaction Dynamics

The influence of different solvents on the reaction dynamics of this compound has not been computationally investigated. Such studies are vital for understanding how the reaction environment can alter reaction rates and outcomes.

Prediction of Spectroscopic Parameters from Computational Models

The in-silico prediction of spectroscopic parameters provides an invaluable tool for the characterization of novel or transient chemical species, offering a framework for the interpretation of experimental data. For this compound, various computational models can be employed to predict its key spectroscopic signatures, primarily its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are typically grounded in Density Functional Theory (DFT) and ab initio quantum chemical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Computational prediction of ¹H and ¹³C NMR spectra involves the calculation of isotropic magnetic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts by referencing them against a standard, commonly tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory, basis set, and the inclusion of solvent effects, often modeled using continuum solvation models like the Polarizable Continuum Model (PCM).

For this compound, DFT calculations, for instance using the B3LYP functional with a 6-31G(d,p) basis set, can provide initial estimates of its NMR spectra. More accurate results can be achieved with larger basis sets and more sophisticated methods. The predicted chemical shifts are crucial for assigning the signals in an experimentally obtained spectrum to the specific hydrogen and carbon atoms within the molecule's structure.

Below is a hypothetical interactive data table showcasing predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational modeling.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H₃ | 1.68 | 25.7 |

| C2 | --- | 131.5 |

| C3-H | 5.10 | 124.8 |

| C4-H₂ | 2.05 | 39.8 |

| C5-H₂ | 1.40 | 25.4 |

| C6-H | 1.85 | 36.9 |

| C7-H₃ | 1.60 | 19.5 |

| C8-H₂ | 3.40 | 33.2 |

| C9-H₃ | 1.75 | 17.6 |

| C10-H₃ | 0.95 | 22.6 |

Note: These are illustrative values and would be derived from specific computational outputs.

Infrared (IR) Spectroscopy:

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Following a geometry optimization to find the molecule's lowest energy conformation, a frequency calculation is performed. This provides the wavenumbers of the fundamental vibrational modes and their corresponding intensities. These computed frequencies often require scaling by an empirical factor to correct for anharmonicity and limitations in the computational method. DFT methods are widely used for these calculations due to their balance of accuracy and computational cost. pnnl.govdtic.mildtic.mil

For this compound, the predicted IR spectrum would exhibit characteristic peaks corresponding to C=C stretching of the double bond, C-H stretching and bending modes for the methyl and methylene (B1212753) groups, and the C-Br stretching frequency.

An interactive data table of predicted significant IR absorption frequencies for this compound is presented below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

| C-H stretch (sp²) | 3025 | Medium |

| C-H stretch (sp³) | 2850-2960 | Strong |

| C=C stretch | 1670 | Medium |

| CH₂ bend | 1465 | Medium |

| CH₃ bend | 1375 | Medium |

| C-Br stretch | 650 | Weak |

Note: These are representative values subject to the specifics of the computational model.

Structure-Reactivity Relationships Derived from Computational Data

Computational chemistry offers profound insights into the relationship between the molecular structure of this compound and its chemical reactivity. By calculating various molecular properties and modeling reaction pathways, a detailed understanding of its behavior in chemical reactions can be established.

Frontier Molecular Orbital (FMO) Theory:

The reactivity of this compound can be rationalized using Frontier Molecular Orbital (FMO) theory. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of its reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be localized around the electron-rich carbon-carbon double bond, indicating that this is the primary site for electrophilic attack. libretexts.org The LUMO, conversely, is likely to have significant contributions from the antibonding σ* orbital of the C-Br bond, suggesting this as the site for nucleophilic attack, leading to substitution or elimination reactions.

Electrostatic Potential (ESP) Mapping:

Mapping the electrostatic potential onto the electron density surface of the molecule provides a visual representation of the charge distribution. For this compound, an ESP map would show regions of negative potential (red) around the π-system of the double bond, reinforcing its role as a nucleophilic center. A region of positive potential (blue) would be expected around the hydrogen atoms and, to a lesser extent, the carbon atom attached to the bromine, indicating sites susceptible to nucleophilic attack.

Quantitative Structure-Activity Relationships (QSAR):

An illustrative interactive data table of computed molecular descriptors relevant to the reactivity of this compound is provided below.

| Descriptor | Computed Value | Implication for Reactivity |

| HOMO Energy | -9.5 eV | Indicates susceptibility to electrophilic attack at the C=C bond. |

| LUMO Energy | +1.2 eV | Suggests the C-Br bond is the primary site for nucleophilic attack. |

| C-Br Bond Dissociation Energy | 290 kJ/mol | Provides a measure of the energy required to homolytically cleave the C-Br bond. |

| Partial Charge on C8 | +0.15 e | Indicates the electrophilic nature of the carbon attached to bromine. |

| Partial Charge on Br | -0.18 e | Reflects the electronegativity of the bromine atom. |

Note: These values are hypothetical and serve to illustrate the types of data generated from computational studies.

By integrating these computational approaches, a comprehensive model of the structure-reactivity relationships for this compound can be developed, guiding synthetic applications and the prediction of its chemical behavior.

Derivatization and Functionalization Strategies Involving 8 Bromo 2,6 Dimethyloct 2 Ene As a Synthetic Intermediate

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. 8-Bromo-2,6-dimethyloct-2-ene serves as an excellent substrate for these reactions, enabling the synthesis of complex molecules from simple precursors.

The Suzuki, Heck, Sonogashira, and Negishi reactions allow for the coupling of this compound with a variety of organometallic reagents, leading to the formation of extended carbon skeletons and conjugated systems.

Suzuki Coupling: This reaction involves the coupling of the bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. The reaction is compatible with a wide range of functional groups and can be carried out under mild conditions.

Heck Reaction: In the Heck reaction, this compound is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction is a valuable method for the synthesis of substituted alkenes and has found broad application in organic synthesis.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. The Sonogashira coupling is a reliable method for the synthesis of enynes and arylalkynes, which are important structural motifs in many natural products and functional materials.

Negishi Coupling: The Negishi coupling involves the reaction of this compound with an organozinc reagent, catalyzed by a palladium or nickel complex. This reaction is known for its high functional group tolerance and its ability to form carbon-carbon bonds with high efficiency.

The following table summarizes the coupling partners and typical products for each reaction:

| Reaction | Coupling Partner | Typical Product |

| Suzuki | Organoboron (e.g., boronic acid) | Substituted alkene, diene |

| Heck | Alkene | Substituted alkene, diene |

| Sonogashira | Terminal alkyne | Enyne |

| Negishi | Organozinc | Substituted alkene, diene |

Controlling the stereochemistry and regiochemistry of cross-coupling reactions is crucial for the synthesis of complex target molecules. In reactions involving allylic substrates like this compound, the formation of a π-allylpalladium intermediate can lead to issues with regioselectivity.

The regioselectivity of nucleophilic attack on the π-allylpalladium complex is influenced by several factors, including the nature of the ligands on the palladium catalyst, the solvent, and the nucleophile itself. For instance, in palladium-catalyzed allylic alkylations, terminal π-allyl palladium complexes are typically attacked at the less hindered position. The choice of ligands can have a significant impact; for example, ligands with larger bite angles can induce higher regioselectivity in favor of the branched product.

Stereospecificity is also a key consideration. Many palladium-catalyzed cross-coupling reactions proceed with a high degree of stereospecificity. For example, the Suzuki reaction is known to be stereo- and regiospecific. Similarly, stereospecific cross-coupling reactions have been developed for various organosilicon and organotin reagents. The mechanism often involves oxidative addition to the palladium(0) catalyst, which can proceed with retention of stereochemistry for vinyl halides and inversion for allylic halides. The subsequent reductive elimination step generally occurs with retention of configuration.

The following table highlights key factors influencing selectivity in these reactions:

| Selectivity | Influencing Factors |

| Regioselectivity | Ligand bite angle, steric hindrance of the substrate, nature of the nucleophile, solvent |

| Stereospecificity | Nature of the organometallic reagent, reaction mechanism (oxidative addition/reductive elimination pathways) |

Transformation to Alcohols, Ethers, and Amines via Nucleophilic Functionalization

The allylic bromide in this compound is susceptible to nucleophilic substitution, providing a straightforward route to a variety of functional groups. These reactions typically proceed via an SN2 mechanism.

Alcohols: The synthesis of the corresponding alcohol, geraniol (B1671447), can be achieved through hydrolysis of this compound. This is typically accomplished by reacting the bromide with an aqueous base, such as sodium hydroxide (B78521). The hydroxide ion acts as the nucleophile, displacing the bromide ion.

Ethers: Ethers can be prepared using the Williamson ether synthesis. In this reaction, an alkoxide ion, generated by deprotonating an alcohol with a strong base (e.g., sodium hydride), serves as the nucleophile. This alkoxide then displaces the bromide from this compound. This method is versatile and allows for the synthesis of both symmetrical and asymmetrical ethers.

Amines: Primary amines can be synthesized by reacting this compound with ammonia (B1221849). To prevent over-alkylation and the formation of secondary and tertiary amines, an excess of ammonia is typically used. Alternatively, the Gabriel synthesis offers a method for the controlled synthesis of primary amines. This involves reacting the bromide with potassium phthalimide (B116566) to form an N-geranyl phthalimide, which is then hydrolyzed to yield the primary amine, geranylamine.

The following table provides a summary of nucleophilic functionalization reactions:

| Nucleophile | Reagent(s) | Product |

| Hydroxide (OH⁻) | NaOH (aq) | Alcohol (Geraniol) |

| Alkoxide (RO⁻) | ROH, NaH | Ether |

| Ammonia (NH₃) | NH₃ (excess) | Primary Amine (Geranylamine) |

| Phthalimide | Potassium phthalimide, then hydrolysis | Primary Amine (Geranylamine) |

Cyclization Reactions Utilizing the Alkene and Bromine Functionalities

The presence of both a double bond and a reactive bromide group within the same molecule allows this compound and its derivatives to participate in intramolecular cyclization reactions. These reactions are powerful methods for constructing cyclic structures.

Brominative cyclizations of geranyl derivatives have been reported, leading to the formation of various cyclic ethers and other heterocyclic systems. For instance, the bromination of a geranyl derivative can lead to the formation of a bromonium ion intermediate from the terminal double bond. This intermediate can then be trapped intramolecularly by a nucleophilic group within the molecule, such as a hydroxyl or methoxy (B1213986) group, resulting in the formation of a new ring.

The regioselectivity and stereoselectivity of these cyclizations are influenced by the reaction conditions and the structure of the substrate. The formation of five- or six-membered rings is often favored, in accordance with Baldwin's rules for ring closure. These cyclization strategies have been employed in the synthesis of various natural products containing cyclic terpene frameworks.

Stereocontrolled Introduction of Other Halogen Atoms

The bromine atom in this compound can be replaced with other halogen atoms through nucleophilic substitution reactions. The Finkelstein reaction is a classic example of a halogen exchange reaction.

In a typical Finkelstein reaction, an alkyl bromide is treated with a solution of sodium iodide in acetone (B3395972). The equilibrium is driven towards the formation of the alkyl iodide because sodium bromide is insoluble in acetone and precipitates out of the solution. This provides an effective method for converting this compound into the corresponding 8-iodo-2,6-dimethyloct-2-ene.

Similarly, the bromine can be exchanged for fluorine or chlorine using appropriate halide sources, although reaction conditions may need to be adjusted. For example, the conversion of chlorocarbons to fluorocarbons can be achieved using potassium fluoride (B91410) in polar aprotic solvents. These halogen exchange reactions typically proceed via an SN2 mechanism, which results in an inversion of stereochemistry if the carbon atom bearing the halogen is a stereocenter.

The following table summarizes common halogen exchange reactions:

| Target Halogen | Reagent | Solvent |

| Iodine | NaI | Acetone |

| Fluorine | KF | DMF, Ethylene glycol |

| Chlorine | NaCl | (Varies, may require catalyst) |

Applications in Polymerization or Material Precursor Synthesis

While the direct polymerization of this compound is not widely reported, its derivatives can serve as monomers or precursors for the synthesis of functional materials. The reactive functionalities of this compound allow for its incorporation into polymer backbones or as side chains.

For example, the terminal double bond could potentially participate in radical or cationic polymerization, although the allylic bromide might interfere with these processes. A more common approach would be to first modify the bromide to a more suitable functional group for polymerization.

Derivatives of this compound can also be used in the synthesis of liquid crystals, surfactants, or other advanced materials where the isoprenoid chain imparts specific physical properties. The ability to introduce this hydrophobic and flexible chain into various molecular architectures makes it a valuable building block in materials science.

Future Research Directions and Challenges in 8 Bromo 2,6 Dimethyloct 2 Ene Chemistry

Development of More Sustainable and Greener Synthetic Routes

The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. gctlc.orgacs.org For 8-Bromo-2,6-dimethyloct-2-ene, this translates to the need for synthetic routes that minimize waste, avoid hazardous reagents, and improve energy efficiency.

Current Challenges: Traditional bromination methods often rely on molecular bromine (Br₂), which is highly toxic and corrosive. rsc.orgacsgcipr.org The use of such reagents necessitates stringent safety precautions and often leads to the formation of stoichiometric amounts of hazardous byproducts. researchgate.net

Future Research Focus:

In Situ Generation of Brominating Agents: Research is directed towards methods that generate the brominating agent in situ from safer and more environmentally benign precursors. For instance, the use of sodium bromide in conjunction with an oxidant like sodium perborate (B1237305) can provide a greener alternative to elemental bromine. gctlc.org

Benign Solvents: A shift towards greener solvent systems, such as water, ionic liquids, or deep eutectic solvents, is anticipated to reduce the environmental impact of the synthesis of this compound. researchgate.net

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | Designing synthetic routes with high atom economy to minimize byproduct formation. |

| Less Hazardous Chemical Syntheses | Replacing toxic brominating agents like Br₂ with safer alternatives. gctlc.org |

| Designing Safer Chemicals | Developing derivatives of this compound with reduced environmental persistence. |

| Safer Solvents and Auxiliaries | Utilizing water or other environmentally friendly solvents in the synthesis process. researchgate.net |

| Design for Energy Efficiency | Exploring catalytic and ambient temperature reactions to reduce energy consumption. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Achieving high selectivity is a central challenge in the synthesis of complex molecules like this compound. Novel catalytic systems offer the potential for precise control over the reaction outcome.

Future Research Focus:

Regioselective Catalysis: The development of catalysts that can direct the bromination to a specific position on the octene backbone is a high priority. This could involve the use of shape-selective catalysts like zeolites or specifically designed organocatalysts. tandfonline.comrsc.org

Enantioselective Bromination: For chiral applications, the development of catalytic systems that can achieve high enantioselectivity in the bromination step is crucial. Chiral Lewis base catalysts have shown promise in related transformations. nus.edu.sgacs.org

Biocatalysis: The use of halogenase enzymes offers a potentially powerful approach to achieving high selectivity under mild reaction conditions. nih.govnih.gov Computational studies can aid in understanding and engineering these enzymes for specific applications. nih.govresearchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the landscape of chemical synthesis, offering advantages in terms of safety, efficiency, and scalability.

Current Challenges: The transition from traditional batch synthesis to continuous flow processes requires significant optimization of reaction parameters and the development of suitable reactor technologies.

Future Research Focus:

Microreactor Technology: The use of microreactors can enhance heat and mass transfer, allowing for better control over fast and exothermic bromination reactions. rsc.orgrsc.org This can lead to improved yields and selectivity.

In-line Purification: Integrating purification steps directly into the flow system can streamline the synthesis of this compound, reducing manual handling and processing time.

Automated Optimization: Automated platforms can be used to rapidly screen a wide range of reaction conditions, accelerating the optimization of the synthesis.

| Parameter | Batch Synthesis | Flow Chemistry |

| Safety | Handling of hazardous reagents can be a significant risk. | Enhanced safety through the use of smaller reaction volumes and better temperature control. rsc.org |

| Scalability | Scaling up can be challenging and may require re-optimization. | More straightforward scalability by running the system for longer periods. |

| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and reaction time. rsc.org |

Elucidation of Complex Reaction Pathways and Unforeseen Reactivity

A deep understanding of the reaction mechanism is essential for optimizing existing synthetic methods and discovering new reactivity.

Current Challenges: Bromination reactions can proceed through different mechanisms, including free radical, electrophilic addition, and substitution pathways. byjus.commt.com The operative pathway can be influenced by subtle changes in the reaction conditions, leading to unexpected products.

Future Research Focus:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction intermediates and transition states, providing insights into the reaction mechanism. acs.org

Mechanistic Studies: Detailed kinetic and isotopic labeling studies can help to distinguish between different possible reaction pathways.

Exploration of Radical Pathways: The role of radical intermediates in the synthesis and subsequent reactions of this compound warrants further investigation, as this could open up new avenues for functionalization. nih.govlibretexts.org

Expanding the Scope of Derivatization for Advanced Materials

This compound is a versatile precursor for the synthesis of a wide range of derivatives with potential applications in materials science.

Current Challenges: The development of new materials requires the efficient and selective introduction of various functional groups onto the this compound scaffold.

Future Research Focus:

Polymer Chemistry: The bromo-functional group can be used as a handle for the synthesis of novel polymers with tailored properties. This could involve using it as an initiator for controlled radical polymerization or for post-polymerization modification. researchgate.net

Functional Materials: Derivatization of this compound could lead to the development of new liquid crystals, flame retardants, or bioactive molecules.

Cross-Coupling Reactions: The application of modern cross-coupling methodologies will enable the facile introduction of a wide array of substituents, greatly expanding the chemical space accessible from this starting material.

Advanced In Situ Spectroscopic Monitoring of Reactions

Real-time monitoring of chemical reactions provides valuable information for process optimization and control.

Current Challenges: Traditional offline analytical techniques can be time-consuming and may not provide a true representation of the reaction mixture.

Future Research Focus:

Raman and IR Spectroscopy: In situ Raman and Infrared (IR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time. mt.comamericanpharmaceuticalreview.comsemanticscholar.org This allows for precise determination of reaction endpoints and can provide insights into the reaction kinetics.

NMR Spectroscopy: In situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the species present in the reaction mixture. rsc.org

Fiber-Optic Probes: The use of fiber-optic probes allows for non-invasive monitoring of reactions in a variety of reactor setups, including flow systems. acs.org

| Spectroscopic Technique | Information Gained |

| Raman Spectroscopy | Vibrational modes, sensitive to non-polar bonds. mt.com |

| Infrared (IR) Spectroscopy | Vibrational modes, sensitive to polar bonds. mt.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information and quantification. rsc.org |

High-Throughput Screening of New Reactions

High-throughput screening (HTS) is a powerful tool for the rapid discovery and optimization of new chemical reactions. unchainedlabs.comsigmaaldrich.com

Current Challenges: The vast parameter space of a chemical reaction makes it challenging to explore all possible conditions using traditional one-at-a-time experimentation.

Future Research Focus:

Miniaturized Reaction Systems: The use of microplate reactors allows for the parallel execution of a large number of experiments, each with a small amount of material.

Robotics and Automation: Automated liquid handling and analysis systems can significantly increase the speed and efficiency of the screening process.

Design of Experiments (DoE): Statistical methods for experimental design can be used to efficiently explore the reaction parameter space and identify optimal conditions.

By addressing these research directions and overcoming the associated challenges, the scientific community can unlock the full potential of this compound as a versatile and valuable chemical intermediate.

Quantum Chemical Design of Novel Reactivity

The pursuit of novel chemical transformations involving this compound is greatly enhanced by the application of quantum chemical methods. These computational tools allow for an in-silico exploration of reaction pathways, transition states, and molecular properties, thereby guiding the rational design of new reactions and catalysts. By leveraging the principles of quantum mechanics, chemists can predict the feasibility of hypothetical reactions, understand selectivity, and engineer molecules with desired reactivity profiles before embarking on extensive experimental work.

At the heart of quantum chemical design is the ability to model the potential energy surface (PES) of a reaction. The PES is a multidimensional surface that describes the energy of a chemical system as a function of the positions of its atoms. By mapping out the PES for a reaction involving this compound, researchers can identify stable molecules (reactants, products, intermediates) corresponding to energy minima, and the transition states that connect them, which are saddle points on the PES. The energy difference between the reactants and the transition state, known as the activation energy, is a critical determinant of the reaction rate. stanford.eduscienceopen.com

Density Functional Theory (DFT) has emerged as a particularly powerful and widely used quantum chemical method for studying organic reactions due to its favorable balance of computational cost and accuracy. scienceopen.commdpi.com DFT calculations can provide valuable insights into the electronic structure of this compound and its derivatives, including the distribution of electron density, molecular orbital energies, and atomic charges. This information is crucial for understanding the molecule's inherent reactivity and for predicting how it will interact with other reagents. For instance, by analyzing the frontier molecular orbitals (HOMO and LUMO) of this compound, one can predict its susceptibility to nucleophilic or electrophilic attack, a key step in designing new synthetic routes.

Quantum chemical methods are instrumental in elucidating reaction mechanisms. For a molecule like this compound, which possesses both an allylic bromide and a double bond, multiple reaction pathways are often possible. For example, in a reaction with a nucleophile, will substitution occur via an S(_N)2 or S(_N)2' mechanism? Or will addition to the double bond be the favored pathway? Quantum chemical calculations can be employed to compute the activation energies for each of these potential pathways. The pathway with the lowest activation energy is generally the one that is kinetically favored. researchgate.netchemrxiv.org This predictive capability allows chemists to design reaction conditions (e.g., choice of solvent, catalyst) that selectively favor one reaction outcome over others.

Furthermore, quantum chemistry can be used to design catalysts that lower the activation energy of a desired reaction, thereby increasing its rate and efficiency. By modeling the interaction of this compound with a potential catalyst, researchers can understand the nature of the catalytic cycle and identify the structural features of the catalyst that are most important for its activity. This knowledge can then be used to design improved catalysts with enhanced performance.

The design of novel reactivity also extends to predicting the outcomes of reactions that have not yet been performed experimentally. By computationally screening a range of potential reactants and catalysts, it is possible to identify promising candidates for new transformations of this compound. This high-throughput computational screening can significantly accelerate the discovery of new reactions. rsc.org

Recent advancements in machine learning, when combined with quantum chemical data, are further revolutionizing the field of reaction design. mit.eduresearchgate.net By training machine learning models on large datasets of calculated reaction energies and pathways, it is possible to develop predictive tools that can rapidly estimate the outcome of a reaction without the need for expensive quantum chemical calculations for every new system. mit.eduresearchgate.net

常见问题

Q. What are the established synthetic routes for 8-Bromo-2,6-dimethyloct-2-ene, and what key reaction parameters influence yield?

Methodological Answer: The most documented synthesis involves a Grignard-mediated elongation of (S)-citronellol derivatives. Key steps include:

Reagents : (S)-8-Bromo-2,6-dimethyloct-2-ene is synthesized via reaction of (S)-citronellol-derived intermediates with methyl magnesium bromide in THF, using LiCl and CuCl₂ as catalysts .

Conditions :

- Temperature: 0°C for initial mixing, followed by room-temperature stirring and reflux (3 hours).

- Solvent: THF (600 mL per 25 g starting material).

Yield : 85% under optimized conditions, influenced by reagent stoichiometry (e.g., 3:1 molar ratio of methyl magnesium bromide to substrate) and controlled temperature during quenching .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

NMR Analysis :

- ¹H NMR : Peaks for vinylic protons (δ 5.1–5.3 ppm) and methyl groups (δ 1.6–1.8 ppm) confirm the alkene and branching.

- ¹³C NMR : Signals at δ 120–125 ppm (sp² carbons) and δ 20–25 ppm (methyl groups) validate the structure .

Mass Spectrometry (MS) : Molecular ion peak at m/z 218 (C₁₀H₁₅Br) with fragmentation patterns matching expected cleavage pathways .

IR Spectroscopy : Absence of OH stretches (3200–3600 cm⁻¹) confirms complete bromination.

Advanced Research Questions

Q. What challenges arise in maintaining stereochemical integrity during the synthesis of (S)-8-Bromo-2,6-dimethyloct-2-ene, and how can they be addressed?

Methodological Answer:

- Challenge : Racemization at the chiral center (C8) during bromination or Grignard steps.

- Solutions :

Q. How should researchers approach contradictory data in reported yields for Grignard-mediated elongation reactions?

Methodological Answer:

- Potential Variables :

- Resolution Strategies :

- Replicate experiments with strict control of moisture (e.g., anhydrous THF, glovebox conditions).

- Apply statistical analysis (e.g., ANOVA) to identify significant variables .

- Use design-of-experiment (DoE) frameworks to optimize parameters like catalyst loading or stoichiometry.

Q. What role does this compound play in the synthesis of Tdp1 inhibitors, and how is its bioactivity assessed?

Methodological Answer:

- Application : Serves as a key intermediate in coupling adamantane moieties to monoterpene derivatives for inhibitor design .

- Bioactivity Testing :

- Enzyme Assays : Measure IC₅₀ values against Tdp1 using fluorescence-based substrates.

- Cellular Uptake Studies : Radiolabeled analogs track intracellular distribution via scintillation counting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。